2-Iodo-4-methoxypyridin-3-amine
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Overview
Description
2-Iodo-4-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the second position, a methoxy group at the fourth position, and an amine group at the third position on the pyridine ring. The compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Iodo-4-methoxypyridin-3-amine involves the iodination of 4-methoxypyridin-3-amine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxypyridin-3-amine is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-Iodo-4-methoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The iodine atom and methoxy group play crucial roles in binding to the active site of the target enzyme or receptor, thereby modulating its activity. The amine group can form hydrogen bonds with amino acid residues in the active site, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-2-methoxypyridin-4-amine: Similar structure but with different positions of the iodine and methoxy groups.
4-Iodo-5-methoxypyridin-3-amine: Similar structure with the iodine and methoxy groups at different positions.
2-Chloro-4-methoxypyridin-3-amine: Chlorine atom instead of iodine.
Uniqueness
2-Iodo-4-methoxypyridin-3-amine is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and binding properties. The presence of the iodine atom enhances its potential as a radiolabeling agent in biological studies, while the methoxy group can modulate its electronic properties, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Iodo-4-methoxypyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C8H8N2O
Molecular Weight: 164.16 g/mol
IUPAC Name: this compound
Canonical SMILES: COC1=C(C=CN=C1I)N=C(N)C
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Activity Against | Reference |
---|---|---|
This compound | Staphylococcus aureus | |
Similar Pyridine Derivatives | Escherichia coli |
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific molecular targets. The mechanism involves interaction with cellular pathways that regulate cell survival and proliferation .
Mechanism of Action | Effect |
---|---|
Inhibition of enzyme activity | Induces apoptosis |
Disruption of cellular processes | Promotes cancer cell death |
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where modulation of neuronal nitric oxide synthase (nNOS) could offer therapeutic benefits .
Case Studies and Research Findings
- Antimicrobial Efficacy Study: A comparative study on the antimicrobial efficacy of various pyridine derivatives highlighted the superior activity of this compound against resistant bacterial strains. The study utilized disc diffusion methods to quantify the inhibition zones .
- Cytotoxicity Assessment: In vitro assays demonstrated that this compound exhibited dose-dependent cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for drug development .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, leading to reduced proliferation and increased apoptosis in cancer cells.
- Cell Membrane Interaction: Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and interaction with intracellular targets.
Properties
Molecular Formula |
C6H7IN2O |
---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-iodo-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7IN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |
InChI Key |
LZSNYNQBEGVLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)I)N |
Origin of Product |
United States |
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